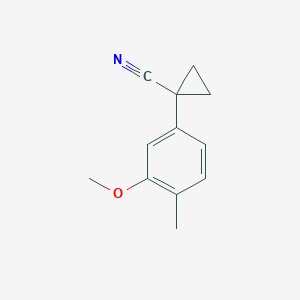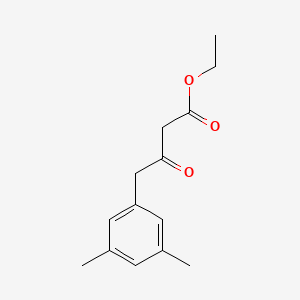
5-(Thiophen-3-yl)pyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)pyrimidin-2-ol is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. Thiophene is a sulfur-containing five-membered ring, while pyrimidine is a nitrogen-containing six-membered ring. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pyrimidin-2-ol can be achieved through several methods. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction produces 4-substituted-6-thiophenopyrimidines, which can then be further modified to obtain the desired compound .
Another method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative. This derivative can then be converted to this compound through various chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the preparation of the starting materials, the cyclization or condensation reactions, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-3-yl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can yield a wide range of substituted pyrimidine and thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Thiophen-3-yl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-3-yl)pyrimidin-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
In terms of its cytotoxic activity, the compound can induce apoptosis in cancer cells by activating various signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
5-(Thiophen-3-yl)pyrimidin-2-ol can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are known for their anticancer and antiviral activities.
The uniqueness of this compound lies in the combination of both thiophene and pyrimidine rings, which can lead to enhanced biological activities and unique chemical properties.
Similar Compounds
- 4-(Thiophen-2-yl)pyrimidine
- 6-(Thiophen-2-yl)pyrimidine
- 2-(Thiophen-2-yl)pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
These compounds share structural similarities with this compound and exhibit comparable biological activities.
Propiedades
Número CAS |
1111113-74-6 |
|---|---|
Fórmula molecular |
C8H6N2OS |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
5-thiophen-3-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-3-7(4-10-8)6-1-2-12-5-6/h1-5H,(H,9,10,11) |
Clave InChI |
LVSXKHUUGPIHCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CNC(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)





![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)


